Me-Tet-PEG5-COOH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

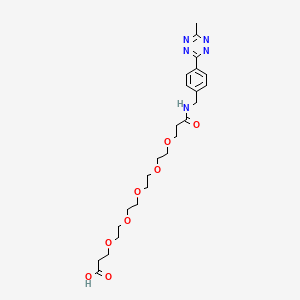

Me-Tet-PEG5-COOH is a compound that features five polyethylene glycol (PEG) units and a tetrazine group. It is primarily used as an antibody-drug conjugate (ADC) linker. The tetrazine group in this compound allows it to participate in an inverse electron demand Diels-Alder reaction (iEDDA) with compounds possessing trans-cyclooctene (TCO) groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Me-Tet-PEG5-COOH involves the incorporation of five PEG units and a tetrazine group. The reaction typically proceeds under mild conditions to ensure the stability of the PEG units and the tetrazine group. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and reproducibility. The compound is typically stored at -20°C in powder form and at -80°C in solvent form .

Analyse Des Réactions Chimiques

Types of Reactions: Me-Tet-PEG5-COOH primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with compounds possessing TCO groups. This reaction is highly specific and efficient, making it suitable for bioconjugation applications .

Common Reagents and Conditions:

Reagents: Compounds with TCO groups.

Conditions: Mild reaction conditions, typically at room temperature or slightly elevated temperatures to facilitate the iEDDA reaction

Major Products: The major product formed from the reaction of this compound with TCO-containing compounds is a stable conjugate, which is often used in the development of antibody-drug conjugates .

Applications De Recherche Scientifique

Me-Tet-PEG5-COOH has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

Biology: Facilitates the labeling and tracking of biomolecules in biological systems.

Medicine: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy.

Industry: Utilized in the production of advanced materials and nanotechnology

Mécanisme D'action

The mechanism of action of Me-Tet-PEG5-COOH involves its tetrazine group, which undergoes an inverse electron demand Diels-Alder reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise and efficient conjugation of biomolecules. The molecular targets and pathways involved in this reaction are primarily related to the specific binding of the tetrazine group to the TCO group .

Comparaison Avec Des Composés Similaires

Me-Tet-PEG4-COOH: Contains four PEG units and a tetrazine group.

Me-Tet-PEG6-COOH: Contains six PEG units and a tetrazine group.

Me-Tet-PEG3-COOH: Contains three PEG units and a tetrazine group

Comparison: Me-Tet-PEG5-COOH is unique due to its specific number of PEG units, which provides an optimal balance between solubility and reactivity. Compared to Me-Tet-PEG4-COOH and Me-Tet-PEG6-COOH, this compound offers enhanced stability and efficiency in bioconjugation reactions .

Propriétés

Formule moléculaire |

C24H35N5O8 |

|---|---|

Poids moléculaire |

521.6 g/mol |

Nom IUPAC |

3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C24H35N5O8/c1-19-26-28-24(29-27-19)21-4-2-20(3-5-21)18-25-22(30)6-8-33-10-12-35-14-16-37-17-15-36-13-11-34-9-7-23(31)32/h2-5H,6-18H2,1H3,(H,25,30)(H,31,32) |

Clé InChI |

LUEGJYPWJFWBHK-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.